Sub-15 nM IC50 Potency Against Human Glucagon Receptor
SCH 900822 demonstrates potent antagonism of the human glucagon receptor with an IC50 of 14 nM [1]. This is comparable to the high potency of other advanced glucagon receptor antagonists, confirming its utility for research applications requiring robust target engagement [2][3].
| Evidence Dimension | Antagonist potency (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | MK-0893: 6.6 nM (binding) / 15.7 nM (functional cAMP); L-168049: 3.7 nM; Glucagon receptor antagonist I: 181 nM |
| Quantified Difference | SCH 900822 is within the range of potent comparators (3.7-15.7 nM) and significantly more potent than some earlier tool compounds (e.g., 181 nM). |
| Conditions | Human glucagon receptor binding assay |
Why This Matters
This potency ensures that research studies can achieve reliable target inhibition with lower compound concentrations, minimizing off-target risks and simplifying in vivo dosing calculations.
- [1] BindingDB. Ki Summary for SCH 900822. Entry ID: 50044166. Accessed 2026-04-17. View Source
- [2] Probes & Drugs. MK-0893 page. Accessed 2026-04-17. View Source
- [3] MedChemExpress. L-168049 product page. Accessed 2026-04-17. View Source
